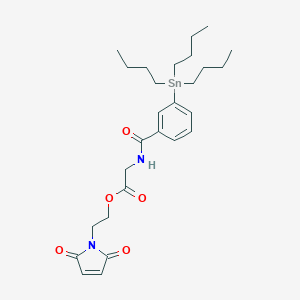
Maleimidoethyl 3-(tri-n-butylstannyl)hippurate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Maleimidoethyl 3-(tri-n-butylstannyl)hippurate, also known as MESH, is a chemical compound that has been widely used in scientific research. It is a derivative of hippuric acid and contains a maleimide group that can be used for conjugation with various biomolecules. MESH is a versatile compound that has found applications in various fields of research, including biochemistry, molecular biology, and medicinal chemistry.
Wirkmechanismus
The mechanism of action of Maleimidoethyl 3-(tri-n-butylstannyl)hippurate is based on its ability to react specifically with thiol groups in biomolecules. The maleimide group in Maleimidoethyl 3-(tri-n-butylstannyl)hippurate undergoes a Michael addition reaction with the thiol group in the biomolecule, resulting in the formation of a stable thioether bond. This conjugation reaction is highly specific and occurs under mild conditions, making it a valuable tool for bioconjugation.
Biochemische Und Physiologische Effekte
Maleimidoethyl 3-(tri-n-butylstannyl)hippurate has no direct biochemical or physiological effects, as it is not a drug or a therapeutic agent. However, its ability to conjugate with biomolecules has been used to develop various bioconjugates for therapeutic and diagnostic applications.
Vorteile Und Einschränkungen Für Laborexperimente
Maleimidoethyl 3-(tri-n-butylstannyl)hippurate has several advantages for lab experiments, including its high specificity for thiol groups, mild reaction conditions, and versatility for conjugation with various biomolecules. However, it also has some limitations, such as the need for a thiol-containing biomolecule for conjugation and the potential for nonspecific reactions with other nucleophiles, such as amines and hydroxyl groups.
Zukünftige Richtungen
There are several future directions for the application of Maleimidoethyl 3-(tri-n-butylstannyl)hippurate in scientific research. One potential direction is the development of new bioconjugates for targeted drug delivery, imaging, and diagnostics. Another direction is the optimization of the synthesis and purification methods for Maleimidoethyl 3-(tri-n-butylstannyl)hippurate to improve its yield and purity. Additionally, the development of new conjugation chemistries that can complement or improve upon the maleimide-thiol reaction could expand the versatility of Maleimidoethyl 3-(tri-n-butylstannyl)hippurate for bioconjugation.
Synthesemethoden
The synthesis of Maleimidoethyl 3-(tri-n-butylstannyl)hippurate involves the reaction of hippuric acid with tri-n-butyltin chloride and maleic anhydride. The reaction takes place in the presence of a catalyst, such as p-toluenesulfonic acid, and yields Maleimidoethyl 3-(tri-n-butylstannyl)hippurate as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent, such as ethyl acetate.
Wissenschaftliche Forschungsanwendungen
Maleimidoethyl 3-(tri-n-butylstannyl)hippurate has been widely used in scientific research as a tool for conjugation with various biomolecules, such as proteins, peptides, and nucleic acids. The maleimide group in Maleimidoethyl 3-(tri-n-butylstannyl)hippurate reacts specifically with thiol groups in biomolecules, such as cysteine residues in proteins, to form stable thioether bonds. This conjugation reaction is widely used in the development of bioconjugates for various applications, such as drug delivery, imaging, and diagnostics.
Eigenschaften
CAS-Nummer |
158745-44-9 |
|---|---|
Produktname |
Maleimidoethyl 3-(tri-n-butylstannyl)hippurate |
Molekularformel |
C27H40N2O5Sn |
Molekulargewicht |
591.3 g/mol |
IUPAC-Name |
2-(2,5-dioxopyrrol-1-yl)ethyl 2-[(3-tributylstannylbenzoyl)amino]acetate |
InChI |
InChI=1S/C15H13N2O5.3C4H9.Sn/c18-12-6-7-13(19)17(12)8-9-22-14(20)10-16-15(21)11-4-2-1-3-5-11;3*1-3-4-2;/h1-2,4-7H,8-10H2,(H,16,21);3*1,3-4H2,2H3; |
InChI-Schlüssel |
BNEASIWYAZWSLE-UHFFFAOYSA-N |
SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=C1)C(=O)NCC(=O)OCCN2C(=O)C=CC2=O |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=C1)C(=O)NCC(=O)OCCN2C(=O)C=CC2=O |
Andere CAS-Nummern |
158745-44-9 |
Synonyme |
3-MIH maleimidoethyl 3-(tri-n-butylstannyl)hippurate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



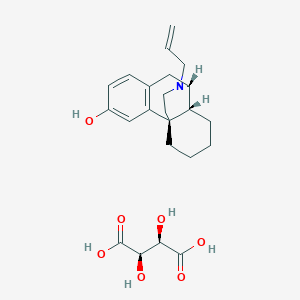
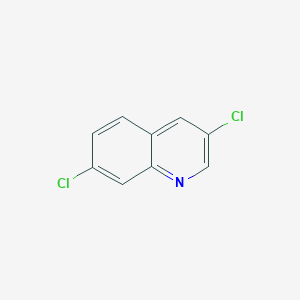
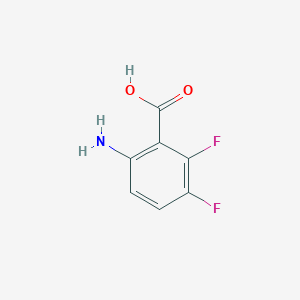
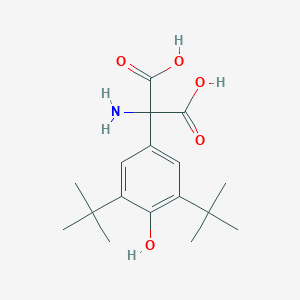
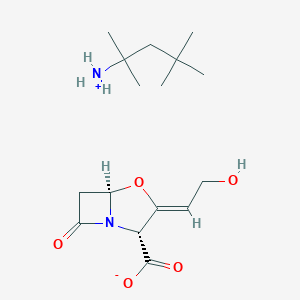
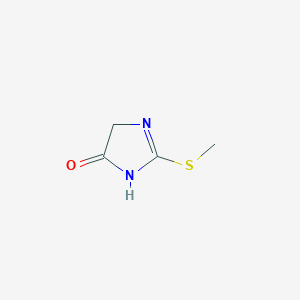
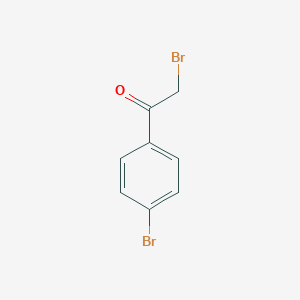
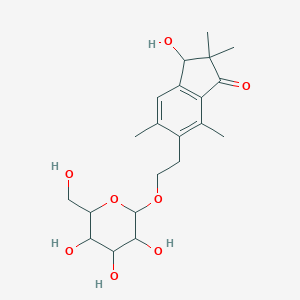
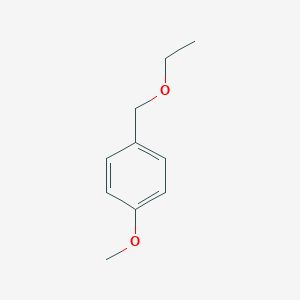
![[4-(Phenylmethoxy)phenyl][4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-methanone](/img/structure/B128373.png)
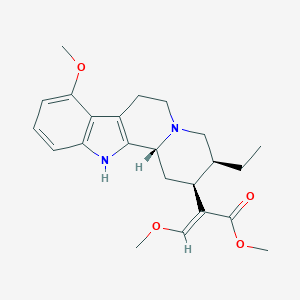
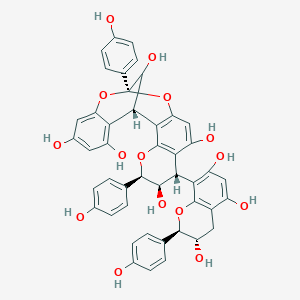
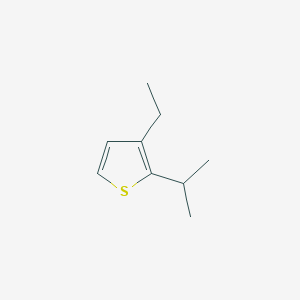
![3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B128384.png)